molecular formula C14H20BClO3 B6304516 2-Chloro-4-ethoxyphenylboronic acid pinacol ester CAS No. 2121513-55-9

2-Chloro-4-ethoxyphenylboronic acid pinacol ester

Cat. No.: B6304516
CAS No.: 2121513-55-9
M. Wt: 282.57 g/mol
InChI Key: YLQJPAOZRKWNGM-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H20BClO3. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formation of C-C bonds, particularly in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The affected biochemical pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound plays a significant role in these transformations, contributing to the diversity and complexity of organic synthesis.

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which are fundamental in the construction of complex organic molecules . Through the process of protodeboronation, the compound enables the synthesis of a wide array of functional groups, contributing to the advancement of organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that affects the compound’s stability and reactivity, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-ethoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, primarily as a building block in organic synthesis. It interacts with enzymes and proteins involved in the Suzuki-Miyaura coupling reaction, a process that forms carbon-carbon bonds. This reaction is catalyzed by palladium complexes, where the boronic ester reacts with halides to form biaryl compounds. The nature of these interactions involves the formation of a transient palladium-boron complex, which facilitates the transfer of the organic group from the boronic ester to the halide .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic esters, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to alterations in protein degradation and turnover .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of the Suzuki-Miyaura coupling reaction, it forms a complex with palladium, which then facilitates the transfer of the organic group to the halide. This process involves the activation of the boronic ester by the palladium catalyst, followed by the transmetalation step, where the organic group is transferred to the palladium center. The final step is the reductive elimination, which releases the coupled product and regenerates the palladium catalyst .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in chemical reactions. This compound is generally stable under standard storage conditions (2-8°C) and can be stored at room temperature for short periods. Over time, exposure to moisture and air can lead to hydrolysis and degradation of the boronic ester, reducing its reactivity in coupling reactions .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal modelsThe threshold effects and toxicological profile of this compound would depend on its specific interactions with biological systems and the administered dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction. The metabolic flux and levels of metabolites can be influenced by the efficiency of this reaction, as the formation of biaryl compounds is a key step in the synthesis of various organic molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Boronic esters can be transported across cell membranes and distributed within cellular compartments. The interactions with transporters or binding proteins can influence the localization and accumulation of the compound within specific tissues .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its chemical properties and interactions with cellular components. Boronic esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the activity and function of the compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 2-chloro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The typical reaction conditions include:

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and improve efficiency, often incorporating recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases (KF, CsF), solvents (THF, DCM)

    Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere (nitrogen or argon)

Major Products

Scientific Research Applications

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxycarbonylphenylboronic acid pinacol ester
  • 4-Ethynylphenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Comparison

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is unique due to its chloro and ethoxy substituents, which enhance its reactivity and stability compared to other boronic esters. These substituents also influence the compound’s electronic properties, making it more suitable for specific coupling reactions .

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJPAOZRKWNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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